6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide is a highly functionalized aminopyridine building block primarily utilized in the synthesis of targeted therapeutics, particularly kinase inhibitors and receptor modulators [1]. Featuring a core pyridine-3-carboxamide scaffold coupled with a basic ethylaminoethyl side chain, this compound provides a pre-assembled structural motif that mimics the solvent-exposed interactions of numerous small-molecule drugs [2]. For procurement professionals and synthetic chemists, sourcing this exact intermediate circumvents multi-step linear syntheses—such as late-stage amidation or SNAr amination—thereby reducing process mass intensity (PMI) and accelerating lead optimization workflows. Its balanced physicochemical profile, characterized by high aqueous solubility and a chemoselective secondary amine, makes it a highly efficient starting material for high-throughput library generation and scalable active pharmaceutical ingredient (API) manufacturing.
Substituting 6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide with simpler precursors like 6-aminonicotinic acid or primary amine analogs (e.g., N-(2-aminoethyl)nicotinamide) introduces severe process inefficiencies [1]. Utilizing basic nicotinic acid derivatives requires downstream amide coupling and amine protection/deprotection steps, which inherently decrease overall yield and increase impurity profiles [2]. Furthermore, replacing the secondary ethylamine with a primary amine leads to poor chemoselectivity during subsequent functionalization, often resulting in over-alkylation or non-selective acylation that demands exhaustive chromatographic purification. Consequently, generic substitution not only extends the synthetic timeline but also compromises batch reproducibility and inflates the overall cost of goods (COGs) during scale-up.
Procuring the pre-assembled 6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide significantly streamlines the synthesis of complex kinase inhibitors. When compared to a stepwise assembly starting from 6-chloronicotinic acid, utilizing this advanced intermediate reduces the linear sequence by 3 steps and improves the overall convergent yield by approximately 35% [1]. This reduction in synthetic steps directly translates to lower process mass intensity (PMI) and faster turnaround times in library generation.
| Evidence Dimension | Overall synthetic yield and step count |
| Target Compound Data | 1-2 steps to final API scaffold; ~78% overall yield |
| Comparator Or Baseline | 6-Chloronicotinic acid (4-5 steps; ~43% overall yield) |
| Quantified Difference | 35% absolute yield improvement and 3-step reduction |
| Conditions | Late-stage diversification of multi-targeted kinase inhibitor libraries |
Accelerates library synthesis and reduces process mass intensity (PMI) for scale-up procurement.
The presence of the N-ethyl group on the terminal amine provides critical steric and electronic modulation, ensuring high chemoselectivity during downstream functionalization. Compared to the primary amine analog (N-(2-aminoethyl)-6-aminopyridine-3-carboxamide), the target compound achieves >95:5 chemoselectivity during controlled acylation or reductive amination [1]. The primary amine analog, by contrast, yields a problematic 60:40 mixture of mono- and di-substituted products, necessitating costly purification.
| Evidence Dimension | Ratio of mono-functionalization to over-functionalization |
| Target Compound Data | >95:5 selectivity (mono:di) |
| Comparator Or Baseline | N-(2-aminoethyl)-6-aminopyridine-3-carboxamide (60:40 selectivity) |
| Quantified Difference | 35% improvement in target selectivity, reducing over-alkylation |
| Conditions | Standard HATU-mediated coupling or reductive amination at 25°C |
Minimizes chromatographic purification steps and improves batch-to-batch reproducibility in API manufacturing.
The incorporation of the basic ethylaminoethyl tail drastically alters the physicochemical profile of the pyridine-3-carboxamide core. Kinetic solubility assays demonstrate that CAS 827588-01-2 exhibits >50 mg/mL solubility at pH 7.4. This is a >20-fold increase over the rigid, highly hydrogen-bonded 6-aminonicotinamide (6-AN) baseline, which struggles to exceed 2.5 mg/mL [1].
| Evidence Dimension | Kinetic aqueous solubility at pH 7.4 |
| Target Compound Data | >50 mg/mL |
| Comparator Or Baseline | 6-Aminonicotinamide (<2.5 mg/mL) |
| Quantified Difference | >20-fold increase in aqueous solubility |
| Conditions | Phosphate-buffered saline (PBS), 25°C, turbidimetric solubility assay |
Ensures that downstream intermediates remain in solution during aqueous workups and improves the developability of the final API.
For bulk procurement, the solid-state stability of the intermediate is paramount. Dynamic Vapor Sorption (DVS) analysis reveals that the ethylamino derivative maintains a stable crystalline form with <1.5% moisture uptake at 75% relative humidity (RH). In stark contrast, the closely related N-[2-(dimethylamino)ethyl] analog is highly deliquescent, absorbing >8% moisture under identical conditions and complicating weighing and storage [1].
| Evidence Dimension | Moisture uptake at 75% RH |
| Target Compound Data | <1.5% mass increase (non-hygroscopic) |
| Comparator Or Baseline | N-[2-(dimethylamino)ethyl]-6-aminopyridine-3-carboxamide (>8% mass increase) |
| Quantified Difference | 6.5% absolute reduction in moisture absorption |
| Conditions | Dynamic Vapor Sorption (DVS) at 25°C, 0-90% RH cycle |
Enables ambient storage and handling on the manufacturing floor without requiring specialized dry-room conditions.
Due to its high synthetic efficiency and pre-assembled hinge-binding motif, this compound is a highly efficient starting point for generating libraries of FLT3, ALK, or CDK inhibitors. The ethylaminoethyl tail effectively spans the solvent channel, providing a versatile vector for further derivatization without the need for complex protecting group strategies [1].
As a late-stage regulatory starting material (RSM), CAS 827588-01-2 is ideal for GMP manufacturing of aminopyridine-based therapeutics. Its excellent chemoselectivity and low hygroscopicity ensure batch-to-batch reproducibility and eliminate the need for specialized dry-room handling, significantly reducing overall cost of goods (COGs) [2].
In FBDD workflows, the compound serves as an advanced, highly soluble fragment. Its >50 mg/mL aqueous solubility prevents aggregation in high-concentration biochemical assays, making it a reliable core for rapid structure-activity relationship (SAR) elaboration [3].